molecular formula C22H25N3O4 B2878972 N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide CAS No. 954093-35-7

N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide

Cat. No. B2878972
CAS RN: 954093-35-7
M. Wt: 395.459
InChI Key: JSAHZCVUGUPWLJ-UHFFFAOYSA-N
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Description

The compound “N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. It also contains phenyl groups, which are aromatic rings, and an oxalamide group, which is a type of amide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The morpholine ring would contribute to the three-dimensionality of the molecule, and the phenyl and oxalamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions. The morpholine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Potential Applications in Bioimaging and Gene Delivery

Research involving perylene-cored star-shaped polycations, such as poly(2-aminoethyl methacrylate) (PAEMA) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), highlights their application in fluorescent gene vectors and bioimaging. These compounds, with their good fluorescence properties in aqueous solutions, offer a pathway for tracing and imaging during gene delivery. Their ability to efficiently condense DNA into stable nanoparticles and deliver DNA into live cells with higher efficiency and lower cytotoxicity than some commercial agents indicates a potential research application of similar compounds in gene therapy and molecular imaging (You et al., 2014).

Potential in Polymer Chemistry for Drug Delivery Systems

The synthesis and application of 2-(dimethylamino)ethyl acrylate (DMAEA) grafted from alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres through nitroxide-mediated radical polymerization (NMRP) demonstrate the compound's potential in creating advanced drug delivery systems. These microspheres, with their ability to be grafted with homopolymers and block copolymers, could be adapted for targeted drug delivery, highlighting the significance of research into similar compounds for pharmaceutical applications (Bian & Cunningham, 2006).

Role in Solar Cell Efficiency Enhancement

The application of [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN) as an acceptor and cathode interfacial material in polymer solar cells underscores the importance of such compounds in improving solar cell efficiencies. This particular study demonstrated that PCBDAN, with its high electron mobility, could enhance power conversion efficiency, offering insights into how similar compounds could be utilized in photovoltaic research to develop more efficient organic solar cells (Lv et al., 2014).

Advanced Materials Development

Research on the synthesis of shell cross-linked micelles with pH-responsive cores using ABC triblock copolymers, including 2-(dimethylamino)ethyl methacrylate (DMAEMA), indicates potential applications in the development of advanced materials. These materials can respond to environmental pH changes, making them useful in various fields such as drug delivery, chemical sensors, and smart coatings. The ability to tailor the micellar structures for specific responses showcases the versatility of research into similar compounds for material science applications (Liu et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study and development of new morpholine derivatives is an active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis, characterization, and potential applications of this compound .

properties

IUPAC Name

N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20(25-13-14-29-19(16-25)18-9-5-2-6-10-18)15-24-22(28)21(27)23-12-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHZCVUGUPWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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